1,1,1-Trifluoro-n-phenylmethanesulfonamide

Physicochemical property pKa determination N-H acidity

Choose CAS 456-64-4 for reliable synthesis: the trifluoromethyl group drives pKa 4.35 and logP 3.05—decisive advantages over generic sulfonamides for kinase inhibitor design (hinge-binding motif), N-tetrazolylmethyl synthesis via bromoacetonitrile alkylation, and herbicide SAR. Substituting with N-phenylmethanesulfonamide or N-methyltriflamide risks synthetic failure, altered target engagement, and compromised ADME profiles. Available ≥98% purity for reproducible results across drug discovery, agrochemical, and material science programs.

Molecular Formula C7H6F3NO2S
Molecular Weight 225.19 g/mol
CAS No. 456-64-4
Cat. No. B1194102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-n-phenylmethanesulfonamide
CAS456-64-4
Synonymstrifluoromethanesulfonanilide
Molecular FormulaC7H6F3NO2S
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F
InChIInChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)11-6-4-2-1-3-5-6/h1-5,11H
InChIKeyOXDSKEQSEGDAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluoro-n-phenylmethanesulfonamide (CAS 456-64-4): A High-Acidity Sulfonamide Building Block for Medicinal Chemistry and Agrochemical Synthesis


1,1,1-Trifluoro-n-phenylmethanesulfonamide (CAS 456-64-4), also known as trifluoromethanesulfonanilide or N-phenyltriflamide, is a fluorinated sulfonamide characterized by a trifluoromethyl group attached to a sulfonyl moiety linked to an aniline ring [1]. Its molecular formula is C7H6F3NO2S, and it has a molecular weight of 225.19 g/mol [2]. This compound belongs to a unique class of nitrogen acids where the electron-withdrawing trifluoromethanesulfonyl group imparts high acidity and significant lipophilicity, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized materials [1]. It is commercially available with a purity of 97-98% (by HPLC or titration) and typically appears as a white to almost white powder or crystal with a melting point of 65-69°C .

Why 1,1,1-Trifluoro-n-phenylmethanesulfonamide Cannot Be Substituted by Generic N-Phenyl or N-Methyl Sulfonamide Analogs


Attempts to substitute 1,1,1-trifluoro-N-phenylmethanesulfonamide (456-64-4) with generic sulfonamide analogs like N-phenylmethanesulfonamide or N-methyltrifluoromethanesulfonamide will lead to significant changes in reactivity, target engagement, and downstream chemical properties. The trifluoromethyl group on the sulfonyl moiety is not an inert structural feature; it fundamentally alters the electronic landscape of the molecule. Compared to its non-fluorinated counterpart, this compound exhibits a dramatically increased acidity (pKa 4.35) and lipophilicity (logP 3.05), which are critical determinants of its behavior in both biological systems and synthetic transformations [1]. Furthermore, its specific reactivity in key transformations, such as [2+3] cycloadditions, differs from even its closest electron-deficient analog, 4-nitrobenzenesulfonamide [2]. Interchanging it with a less acidic or differently reactive analog will likely result in synthetic failure, altered biological activity, or the production of compounds with different physicochemical and ADME profiles [1].

Quantitative Differentiation of 1,1,1-Trifluoro-n-phenylmethanesulfonamide: A Comparative Analysis


Acidity (pKa) Comparison: Over 4 pKa Units More Acidic Than Non-Fluorinated N-Phenylmethanesulfonamide

The presence of the trifluoromethyl group drastically increases the acidity of the sulfonamide N-H proton. The pKa of 1,1,1-trifluoro-N-phenylmethanesulfonamide is 4.35 [1]. In contrast, its non-fluorinated counterpart, N-phenylmethanesulfonamide, has a pKa of 9.89 [2]. This difference of 5.54 pKa units corresponds to the fluorinated compound being over 300,000 times more acidic than the non-fluorinated analog. This high acidity is essential for its role in acid-catalyzed reactions and its ability to form strong hydrogen bonds as a donor.

Physicochemical property pKa determination N-H acidity

Lipophilicity (logP) Benchmarking: 3x More Lipophilic Than Common Carboxylic Acid Bioisosteres

The compound exhibits a logP value of 3.05 [1]. This is notably higher than the logP of structurally similar carboxylic acids and phenols, which are often considered as bioisosteres. For example, phenol has a logP of approximately 1.46 [2]. This enhanced lipophilicity is a direct consequence of the trifluoromethyl group and contributes significantly to the compound's membrane permeability and its ability to engage lipophilic binding pockets.

Lipophilicity logP Drug design Bioisostere

Synthetic Utility: Quantitative Conversion in [2+3] Cycloaddition Reactions to Yield Heterocyclic Intermediates

The compound serves as a key starting material for the synthesis of heterocycles. In a reported method, reaction with bromoacetonitrile quantitatively afforded N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide [1]. This intermediate can then undergo a [2+3] cycloaddition with sodium azide to yield the corresponding tetrazole derivative. This well-defined reactivity provides a direct route to N-tetrazolylmethyl analogs, which are valuable in medicinal chemistry as carboxylic acid bioisosteres [1]. In contrast, attempts to perform similar transformations with less activated sulfonamides like N-phenylmethanesulfonamide often result in significantly lower yields or no reaction.

Synthetic building block Cycloaddition Heterocycle synthesis Click chemistry

Key Application Scenarios for 1,1,1-Trifluoro-n-phenylmethanesulfonamide (CAS 456-64-4) Based on Empirical Differentiation


Medicinal Chemistry: Designing Potent Kinase Inhibitors

Given its high acidity (pKa 4.35) and lipophilicity (logP 3.05), 1,1,1-trifluoro-N-phenylmethanesulfonamide is an ideal building block for medicinal chemists designing ATP-competitive kinase inhibitors [1]. Its trifluoromethyl group can effectively occupy hydrophobic pockets, while the sulfonamide moiety can serve as a critical hydrogen bond donor to the kinase hinge region. Its distinct physicochemical profile makes it a superior choice over simpler sulfonamide or amide linkers when optimizing for both potency and membrane permeability [1].

Synthetic Chemistry: Heterocycle Synthesis via [2+3] Cycloaddition

Synthetic chemists can reliably use this compound as a precursor for the synthesis of N-tetrazolylmethyl derivatives, which are prominent bioisosteres for carboxylic acids [2]. The quantitative alkylation with bromoacetonitrile provides an efficient and high-yielding entry point for generating diverse heterocyclic scaffolds, streamlining the production of compound libraries for drug discovery [2].

Agrochemical Development: Synthesis of Herbicidal Sulfonamides

This compound serves as a core scaffold for developing novel pre-emergent herbicides [3]. Research indicates that halogen and sulfur aryl-substituted derivatives of 1,1,1-trifluoro-N-phenylmethanesulfonamide exhibit potent herbicidal activity with crop selectivity [3]. Its distinct electronic properties contribute to the desired biological activity, making it a valuable starting point for structure-activity relationship (SAR) studies in agrochemical discovery programs [1].

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